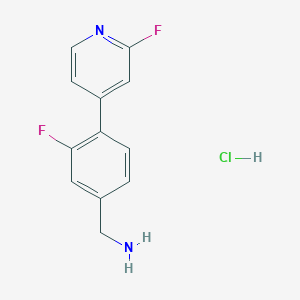
(3-フルオロ-4-(2-フルオロピリジン-4-イル)フェニル)メタナミン塩酸塩
説明
(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H11ClF2N2 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究:局所放射線療法
この化合物は、特に局所放射線療法におけるがん研究で、大きな可能性を秘めています。 この化合物に含まれるようなフッ素化ピリジンの合成は、F-18置換ピリジンを生成するために不可欠です 。これらの同位体は陽電子放出断層撮影(PET)スキャンに使用され、がんの診断と治療計画に役立つ画像化剤を提供します。
医薬品開発:創薬
フッ素原子は、多くの場合、医薬品に導入されて、その物理的、生物学的、環境的特性を改善します。 医療治療に使用される医薬品の約10%は、フッ素原子を含んでいます 。フッ素化構造を持つこの化合物は、新規医薬品開発における貴重な合成ブロックとなりえます。
農薬化学:有効成分
リード構造へのフッ素原子の導入は、改善された特性を持つ新規農薬を開発するための一般的な修飾です。 アリール環にフッ素含有置換基を持つ化合物は、農業における有効成分として商品化されており、この化合物が同様の目的を果たす可能性を示唆しています .
材料科学:フッ素化ビルディングブロック
材料科学では、フッ素化化合物は、その独自の物理的および化学的特性のために、ビルディングブロックとして使用されます。 この化合物中の強力な電子求引置換基により、特定の所望の特性を持つ高度な材料を生成するための候補となります .
生物学的調査:画像化剤
この化合物のフッ素化ピリジンは、さまざまな生物学的用途のための潜在的な画像化剤として、特に興味深いものです。 これらは、分子レベルで生物学的プロセスを研究するために使用でき、複雑な生物学的システムの理解を助けます .
化学合成:選択的反応
塩素化および臭素化アナログと比較して、塩基性と反応性が低下するため、この化合物に含まれるようなフルオロピリジンは、反応性が低く、より選択的な化学反応を可能にします。 この特性は、選択性が重要な合成化学において特に有用です .
生物活性
(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity, supported by case studies and research findings.
Synthesis
The synthesis of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride typically involves the introduction of fluorine atoms into the aromatic system, which can enhance the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.
Fluorinated compounds often exhibit altered pharmacokinetic and pharmacodynamic properties due to increased lipophilicity and metabolic stability. The introduction of fluorine can influence binding affinity to biological targets, such as enzymes and receptors.
Case Studies
- Histone Deacetylase Inhibition : Research has shown that fluorinated derivatives can act as potent inhibitors of histone deacetylases (HDACs). For instance, compounds with a trifluoromethyl group demonstrated significantly enhanced inhibitory activity against HDACs compared to their non-fluorinated counterparts . This suggests that (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride may similarly enhance HDAC inhibition through fluorination.
- Antiproliferative Activity : In studies involving cancer cell lines such as HeLa cells, derivatives of fluorinated phenylalanines exhibited notable antiproliferative effects. These compounds were found to disrupt microtubule dynamics, leading to mitotic delay and cell death . The structural modifications in these fluorinated compounds are crucial for their biological efficacy.
Pharmacological Profiles
The biological activity of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride has been evaluated in various contexts:
| Study | Target | IC50 Value | Comments |
|---|---|---|---|
| HDAC1 | 0.88 μM | Enhanced potency due to trifluoromethyl substitution. | |
| HeLa Cells | Not specified | Significant disruption of microtubule dynamics observed. |
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into the phenyl ring has been shown to improve the selectivity and potency of compounds against specific biological targets. For example, studies indicate that increasing the number of fluorine substituents can lead to stronger biological activity due to improved interactions with target proteins .
特性
IUPAC Name |
[3-fluoro-4-(2-fluoropyridin-4-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2.ClH/c13-11-5-8(7-15)1-2-10(11)9-3-4-16-12(14)6-9;/h1-6H,7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRYYBNDXFJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C2=CC(=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















